molecular formula C8H4Br2F4 B1337825 1,4-Bis(bromodifluoromethyl)benzene CAS No. 651-12-7

1,4-Bis(bromodifluoromethyl)benzene

Cat. No.: B1337825
CAS No.: 651-12-7
M. Wt: 335.92 g/mol
InChI Key: LVNDZUPLJHHVKR-UHFFFAOYSA-N
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Description

1,4-Bis(bromodifluoromethyl)benzene is an organic compound with the molecular formula C₈H₄Br₂F₄ It is characterized by the presence of two bromodifluoromethyl groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodifluoromethyl)benzene typically involves the bromination of 1,4-difluoromethylbenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at a temperature range of 0-5°C to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromodifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form corresponding difluoromethyl ketones using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of 1,4-difluoromethylbenzene derivatives.

    Reduction: Formation of 1,4-difluoromethylbenzene.

    Oxidation: Formation of difluoromethyl ketones.

Scientific Research Applications

1,4-Bis(bromodifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(bromodifluoromethyl)benzene involves its interaction with specific molecular targets. The bromodifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where they act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoromethylbenzene: Lacks the bromine atoms, making it less reactive in substitution reactions.

    1,4-Bis(chlorodifluoromethyl)benzene: Contains chlorine instead of bromine, resulting in different reactivity and chemical properties.

    1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which are more electron-withdrawing than bromodifluoromethyl groups.

Uniqueness

1,4-Bis(bromodifluoromethyl)benzene is unique due to the presence of bromodifluoromethyl groups, which impart distinct reactivity and chemical properties. The combination of bromine and fluorine atoms in the same molecule allows for versatile chemical transformations and applications in various fields of research .

Properties

IUPAC Name

1,4-bis[bromo(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDZUPLJHHVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448218
Record name 1,4-Bis(bromodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-12-7
Record name 1,4-Bis(bromodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromodifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-bis(bromodifluoromethyl)benzene in the synthesis of octafluoro[2,2]paracyclophane?

A1: this compound serves as a crucial starting material in the synthesis of octafluoro[2,2]paracyclophane []. The paper describes a procedure where this compound reacts with trimethylsilyltributyline (TMSTBT) and fluoride ions in a solution of hexamethylphosphoramide (HMPA) or dimethylsulfoxide (DMSO) in tetrahydrofuran (THF) under reflux conditions. This reaction leads to the formation of octafluoro[2,2]paracyclophane.

Q2: Are there any alternative reagents to this compound for this synthesis?

A2: Yes, the research paper [] mentions that 1,4-bis(chlorodifluoromethyl)benzene and 1,4-bis(iododifluoromethyl)benzene can also be used as alternative starting materials for the synthesis of octafluoro[2,2]paracyclophane. These compounds share a similar structural motif with this compound, suggesting that the halogen atom in the difluoromethyl group might play a key role in the reaction mechanism.

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